Medetomidine-d3 Hydrochloride

Description

Rationale for Deuteration in Pharmacological and Dispositional Studies

Deuteration, the specific replacement of hydrogen (¹H) atoms with their stable isotope deuterium (B1214612) (²H), is a strategic approach used in medicinal chemistry to enhance a drug's properties. nih.gov Although the substitution involves a minimal structural change—the addition of a neutron—it can have a significant impact on the molecule's metabolic stability. nih.govwikipedia.org The foundational reason for this is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.net Consequently, it takes more energy to break the C-D bond, which can slow down metabolic reactions that involve the cleavage of this bond, particularly those mediated by enzymes like the cytochrome P450 (CYP450) system. researchgate.netcdnsciencepub.com

By strategically placing deuterium atoms at sites on a drug molecule that are prone to metabolic breakdown (known as "soft spots"), researchers can retard the rate of metabolism. nih.gov This can lead to several desirable outcomes in pharmacological and dispositional (pharmacokinetic) studies:

Improved Pharmacokinetic Profile : Slowing down metabolism can increase the drug's half-life, meaning it stays in the body longer at therapeutic concentrations. This could potentially lead to lower or less frequent dosing. nih.govresearchgate.netnih.gov

Reduced Formation of Toxic Metabolites : In some cases, drug metabolism can produce reactive or toxic byproducts. Deuteration can redirect metabolic pathways away from the formation of these undesirable compounds, potentially improving the drug's safety profile. cdnsciencepub.comnih.govresearchgate.net

This approach has moved beyond being just a research tool for studying metabolism to a method for creating improved drugs. nih.govresearchgate.net The first deuterated drug approved by the U.S. Food and Drug Administration (FDA), deutetrabenazine, demonstrated the clinical viability of this strategy by offering an improved pharmacokinetic profile compared to its non-deuterated counterpart. nih.govwikipedia.orgnih.gov

Overview of Medetomidine-d3 Hydrochloride as a Research Tool and Analytical Standard

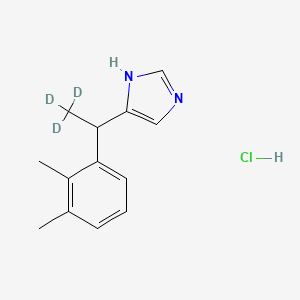

This compound is the deuterium-labeled analog of Medetomidine (B1201911) Hydrochloride, an α2-adrenergic agonist. caymanchem.comlgcstandards.com In this specific compound, three hydrogen atoms on the ethyl group have been replaced with deuterium atoms. lgcstandards.com This isotopically labeled version serves primarily as a crucial tool in research and analytical settings, particularly in the fields of pharmacology, clinical toxicology, and forensic analysis. medkoo.com

The principal application of this compound is as an internal standard for the quantification of medetomidine in biological samples like plasma, serum, or urine. caymanchem.commedkoo.com When using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), adding a known quantity of the deuterated standard to the unknown sample allows for highly accurate measurement of the non-labeled drug. Because Medetomidine-d3 is chemically identical to medetomidine, it behaves similarly during sample extraction, cleanup, and the analytical separation process, but its slightly higher mass allows it to be distinguished by the mass spectrometer. crimsonpublishers.com This co-elution corrects for any sample loss or variability in instrument response, ensuring reliable and precise quantification. nih.govcrimsonpublishers.com

This compound is offered as a certified reference material (CRM) by some suppliers, signifying that it has been manufactured and tested to meet high standards of purity and concentration, making it suitable for quantitative analytical applications and for use as a reference standard for traceability. axios-research.comcaymanchem.com It is intended for research and forensic use only. medkoo.comcaymanchem.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | 5-(1-(2,3-dimethylphenyl)ethyl-2,2,2-d3)-1H-imidazole hydrochloride |

| CAS Number | 1246820-20-1 |

| Molecular Formula | C₁₃H₁₄D₃ClN₂ |

| Molecular Weight | 239.76 g/mol |

| Synonyms | Medetomidine-d3 (hydrochloride); MPV 785-d3 |

Note: Data sourced from multiple chemical suppliers and may vary slightly between batches. lgcstandards.commedkoo.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857951 | |

| Record name | 5-[1-(2,3-Dimethylphenyl)(2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-20-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[1-(2,3-Dimethylphenyl)(2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Integrity of Medetomidine D3 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation in Medetomidine (B1201911) Synthesis

The synthesis of Medetomidine-d3 Hydrochloride involves the specific replacement of three hydrogen atoms with deuterium atoms on the terminal methyl of the ethyl side chain. This is confirmed by its IUPAC name: 5-[1-(2,3-dimethylphenyl)ethyl-2,2,2-d3]-1H-imidazole hydrochloride. medkoo.comlgcstandards.com The introduction of deuterium requires specialized synthetic routes that differ from the synthesis of the unlabeled compound.

Stereoselective Deuteration Pathways for Medetomidine Enantiomers

Medetomidine possesses a chiral center at the carbon atom connecting the dimethylphenyl and imidazole (B134444) rings, leading to two enantiomers: the active (S)-enantiomer, dexmedetomidine (B676), and the less active (R)-enantiomer, levomedetomidine (B195856). nih.gov For applications requiring a specific deuterated enantiomer, such as Dexmedetomidine-d3, stereoselective synthesis is essential.

A common strategy for achieving enantiopure dexmedetomidine involves the catalytic enantioselective hydrogenation of an alkene precursor using chiral phosphine (B1218219) ligands. nih.gov To produce the deuterated analog, this hydrogenation step can be adapted by substituting hydrogen gas (H₂) with deuterium gas (D₂). This process, known as deuterogenation, allows for the stereoselective addition of deuterium across the double bond if the precursor is designed appropriately. However, for Medetomidine-d3, where the label is on the adjacent methyl group, the stereoselectivity is established during the formation of the chiral center, which is then followed or preceded by the introduction of the trideuteromethyl group. Chiral resolution of racemic Medetomidine-d3 using agents like L-tartaric acid presents an alternative, albeit potentially less efficient, pathway to isolate the desired deuterated enantiomer. google.com

Precursor Synthesis and Regioselective Deuterium Labeling

The regioselective introduction of the three deuterium atoms onto the terminal methyl group is a critical aspect of the synthesis. This is typically achieved by using a deuterated building block during the construction of the molecule's side chain.

One established synthetic route for medetomidine involves the reaction of a Grignard reagent derived from 2,3-dimethylbromobenzene with an imidazole-based ketone or aldehyde. nih.govgoogle.com To create Medetomidine-d3, a deuterated reagent such as trideuteromethyl magnesium iodide (CD₃MgI) can be used to introduce the required CD₃ group at a suitable point in the synthesis.

For example, a synthetic pathway could involve the preparation of a key intermediate like 1-(2,3-dimethylphenyl)ethan-1-one, which is then elaborated to form the imidazole ring and the ethyl side chain. The introduction of the deuterated methyl group can be accomplished by reacting a suitable precursor with a CD₃-Grignard reagent.

Another modern approach that can be adapted for deuteration is the hydroformylation of a vinyl precursor, which has been demonstrated for the synthesis of ¹³C-labelled medetomidine. researchgate.net By using deuterium gas and a suitable catalyst system, this method could potentially be used for deuteration. Additionally, direct hydrogen isotope exchange (HIE) catalyzed by transition metals like Raney nickel offers a pathway for deuterating nitrogen-containing heterocycles, and slight deuterium incorporation has been noted on the phenyl ring of medetomidine under certain conditions. chemrxiv.org However, for specific labeling of the methyl group, using a deuterated precursor remains the most direct and controlled method.

Table 1: Key Precursors and Reagents in Medetomidine-d3 Synthesis

| Precursor/Reagent | Role in Synthesis | Reference |

| 2,3-Dimethylbromobenzene | Forms the dimethylphenyl core of the molecule via a Grignard reagent. | nih.gov |

| Imidazole-4-carboxaldehyde derivatives | Provides the imidazole ring structure. | google.com |

| Trideuteromethyl iodide (CD₃I) | Source of the d3-methyl group, often used to create a deuterated Grignard reagent (CD₃MgI). | Inferred |

| L-Tartaric Acid | Chiral resolving agent to separate enantiomers of medetomidine. | nih.govgoogle.com |

| Deuterium Gas (D₂) | Used in catalytic deuterogenation of alkene precursors for stereoselective labeling. | nih.gov |

Rigorous Isotopic Purity Assessment for Research Applications

The utility of this compound as an internal standard is entirely dependent on its high isotopic purity and the accurate characterization of any remaining unlabeled (d0) or partially labeled (d1, d2) species. rsc.orgrsc.org Therefore, comprehensive analytical verification is a mandatory quality control step.

Methodologies for Deuterium Enrichment Verification

Determining the isotopic enrichment, or the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms, is critical. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) and electrospray ionization (ESI), is the primary technique for this purpose. rsc.orgnih.gov

The method involves acquiring a full-scan mass spectrum of the sample and identifying the ion clusters corresponding to the protonated molecule [M+H]⁺. For Medetomidine-d3, the expected mass-to-charge ratio (m/z) will be 3 units higher than that of unlabeled medetomidine. frontiersin.org By extracting and integrating the ion signals for all possible isotopologues (d0, d1, d2, d3, etc.), the relative abundance of each can be calculated. rsc.orgnih.gov The isotopic purity is then expressed as the percentage of the d3 species relative to the sum of all isotopologues. This analysis confirms the success of the deuteration and quantifies any isotopic impurities. rsc.org

Table 2: Isotopic Purity Calculation via HRMS

| Isotopologue | Description | Measurement |

| d0 | Unlabeled Medetomidine | Relative peak area in mass spectrum |

| d1 | Partially deuterated (1 Deuterium) | Relative peak area in mass spectrum |

| d2 | Partially deuterated (2 Deuterium) | Relative peak area in mass spectrum |

| d3 | Fully deuterated Medetomidine-d3 | Relative peak area in mass spectrum |

| % Isotopic Purity | [Area(d3) / ΣArea(d0 to dn)] x 100 | Calculated Value |

Advanced Spectroscopic Characterization Techniques for Isotope Confirmation

While HRMS confirms the mass and isotopic distribution, it does not typically reveal the exact location of the deuterium labels within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the regioselectivity of the deuteration. rsc.orgrsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Medetomidine-d3, the signal corresponding to the methyl protons of the ethyl group (which would appear as a triplet in the unlabeled compound) should be absent or significantly diminished. The disappearance of this specific signal provides strong evidence that deuteration occurred at the intended position.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the methyl group confirms the presence and location of the deuterium atoms.

¹³C NMR (Carbon NMR): The carbon atom attached to the deuterium atoms (the CD₃ group) will exhibit a characteristic multiplet signal due to C-D coupling, which differs from the quartet seen for a CH₃ group in ¹H-coupled ¹³C NMR. This provides further structural confirmation.

Tandem mass spectrometry (MS/MS) can also provide positional information. By fragmenting the parent ion, the resulting product ions can indicate whether the deuterium label is retained or lost in specific fragments, helping to pinpoint its location on the molecular backbone. nih.govfrontiersin.org

Table 3: Spectroscopic Data for this compound

| Technique | Expected Observation | Purpose |

| ¹H NMR | Absence of signal for the terminal CH₃ protons of the ethyl group. | Confirms site of deuteration. |

| ²H NMR | Presence of a signal at the chemical shift of the ethyl's methyl group. | Directly detects and confirms the location of deuterium. |

| ¹³C NMR | A C-D coupled multiplet for the terminal carbon of the ethyl group. | Confirms structure and C-D bond presence. |

| LC-MS/MS | Parent ion m/z consistent with d3-labeling; fragmentation pattern confirms label location on the ethyl side chain. | Verifies mass and provides structural information. frontiersin.org |

Advanced Analytical Applications of Medetomidine D3 Hydrochloride in Preclinical Research

Role as an Internal Standard in Quantitative Bioanalysis

One of the primary applications of Medetomidine-d3 hydrochloride in preclinical research is its role as an internal standard (IS) for the quantification of medetomidine (B1201911). caymanchem.commedkoo.com The addition of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical techniques, ensuring precision and accuracy in the measurement of drug concentrations in biological samples.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to a sample. epa.gov In the case of medetomidine analysis, this compound is added to the biological matrix (e.g., plasma, urine) before sample preparation. The fundamental principle of IDMS is that the stable isotope-labeled internal standard behaves almost identically to the unlabeled analyte throughout the extraction, chromatography, and ionization processes. epa.govrsc.org

Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. epa.gov By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, an accurate quantification of the analyte's concentration can be achieved, independent of sample recovery variations. epa.govrsc.org This method offers high precision, with relative standard deviations typically ranging from 0.25% to 1.0%. epa.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. nih.govmdpi.com In preclinical studies involving medetomidine, LC-MS/MS methods are developed to measure its concentration in plasma, enabling the characterization of its pharmacokinetic profile. nih.govresearchgate.net

This compound is indispensable in these LC-MS/MS assays. researchgate.net After its addition to the plasma sample, a simple extraction procedure, such as protein precipitation or liquid-liquid extraction, is performed. nih.govmdpi.com The extract is then injected into the LC system, where medetomidine and this compound are separated from other endogenous components. The separated compounds are then introduced into the mass spectrometer.

In the mass spectrometer, the compounds are ionized, typically using electrospray ionization (ESI) in the positive ion mode. mdpi.comresearchgate.net Specific precursor-to-product ion transitions for both medetomidine and this compound are monitored using multiple reaction monitoring (MRM). mdpi.com The distinct mass difference between the analyte and the deuterated internal standard allows for their simultaneous but separate detection, ensuring highly selective and interference-free quantification.

A rapid, sensitive, and high-throughput LC-MS/MS method for the determination of medetomidine enantiomers in dog plasma has been developed using racemic medetomidine-d3 as an internal standard. researchgate.net This method demonstrated excellent linearity and precision, with a lower limit of quantification of 0.1 ng/mL for both enantiomers. researchgate.net

The development and validation of LC-MS/MS methods for the quantitation of medetomidine analogs using this compound as an internal standard adhere to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). mdpi.comjapsonline.com The validation process ensures the reliability, reproducibility, and accuracy of the analytical method. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.commdpi.com

Linearity and Range: The concentration range over which the method is accurate and precise. For medetomidine, linear ranges of 0.1-25 ng/mL and 50-2000 pg/mL have been reported in different studies. researchgate.netplos.org

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. Acceptance criteria are typically within ±15% (or ±20% for the lower limit of quantification). nih.govfrontiersin.org

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. LLOQs for medetomidine analogs have been reported as low as 5 pg/mL. nih.gov

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. mdpi.com

Recovery: The efficiency of the extraction procedure. mdpi.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. mdpi.com

The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating potential matrix effects and ensuring the robustness of the method. researchgate.net

Table 1: LC-MS/MS Method Parameters for Medetomidine Analysis

| Parameter | Typical Value/Condition | Reference(s) |

|---|---|---|

| Internal Standard | This compound | medkoo.comresearchgate.net |

| Chromatographic Column | C18 or Chiral Column | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and water with formic acid or ammonium (B1175870) hydrogen carbonate | nih.govresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.comresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Linearity Range | 0.1 - 25 ng/mL | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | researchgate.net |

Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Biological Matrices in Preclinical Studies

Utilization in Metabolite Identification and Profiling Studies

Beyond its role in quantitative bioanalysis, this compound is a valuable tool in the identification and profiling of medetomidine metabolites in preclinical models. Deuterium (B1214612) labeling provides a unique signature that facilitates the tracking and structural elucidation of metabolic products.

Deuterium labeling is a powerful strategy for tracing the metabolic fate of a drug. symeres.com When a deuterated compound like this compound is administered to a preclinical model, its metabolites will retain the deuterium label, creating a characteristic mass shift in their mass spectra compared to the unlabeled drug's metabolites. This mass shift acts as a "tag," allowing for the easy differentiation of drug-related material from endogenous compounds in complex biological matrices. symeres.com

By analyzing biological samples (e.g., urine, feces, plasma) from animals treated with a mixture of labeled and unlabeled medetomidine, researchers can readily identify potential metabolites by looking for pairs of peaks with the expected mass difference. This "metabolite-to-parent" comparison simplifies the data analysis and increases the confidence in metabolite identification. Deuterium metabolic imaging (DMI) is an emerging technique that can visualize and quantify metabolic pathways in vivo by tracking deuterated tracers. frontiersin.orgnih.gov

Once potential metabolites are identified, the next step is to determine their chemical structures. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), plays a crucial role in this process. The fragmentation patterns of the deuterated metabolites in tandem mass spectrometry (MS/MS) experiments provide valuable structural information.

The presence of the deuterium label can help to pinpoint the site of metabolic modification. For instance, if a metabolic reaction occurs at a position other than the labeled site, the resulting fragment ions will retain the deuterium label. Conversely, if the metabolism occurs at the labeled position, the fragment ions may show a loss of the deuterium label. This information, combined with the accurate mass measurements from HRMS, allows for the proposal of putative metabolite structures. nih.gov

The proposed structures can then be confirmed by comparing their chromatographic and mass spectrometric properties with those of synthetically prepared reference standards. The use of deuterated standards aids in verifying the proposed structures through deuterium exchange experiments and by comparing fragmentation patterns. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Medetomidine |

| This compound |

| Atipamezole |

| Dexmedetomidine (B676) |

| Levomedetomidine (B195856) |

| Midazolam |

| Ropivacaine |

| Tiletamine |

Investigative Studies on Deuterium Isotope Effects in Medetomidine Research

Kinetic Isotope Effects (KIEs) on Enzymatic Biotransformations of Medetomidine-d3

The Cytochrome P450 (CYP) family of enzymes is responsible for the oxidative metabolism of a vast number of drugs, and C-H bond cleavage is a central feature in many of these reactions. nih.govnih.gov Medetomidine (B1201911) is known to be metabolized primarily through hydroxylation by CYP enzymes in preclinical species. nih.gov The introduction of deuterium (B1214612) at these metabolic "soft spots" in Medetomidine-d3 is intended to leverage the kinetic isotope effect.

Table 1: Theoretical Influence of Deuterium Substitution on CYP-Mediated Metabolism of Medetomidine-d3 This table illustrates the potential outcomes based on general principles of kinetic isotope effects.

| Parameter | Potential Outcome in Medetomidine-d3 vs. Medetomidine | Rationale |

|---|---|---|

| Metabolic Rate at Deuterated Site | Decreased | The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, potentially slowing the rate of CYP-mediated bond cleavage if it is the rate-limiting step. bioscientia.denih.gov |

| Overall Intrinsic Clearance | Decreased or Unchanged | A decrease occurs if C-H cleavage is rate-limiting and metabolic switching is minimal. No change may occur if metabolism shifts to other non-deuterated sites on the molecule. plos.org |

| Metabolite Profile | Altered ("Metabolic Switching") | Slower metabolism at the deuterated position may increase the formation of metabolites from oxidation at other positions. nih.govjuniperpublishers.com |

| Parent Drug Exposure (AUC) | Increased | A lower rate of metabolism can lead to higher plasma concentrations of the parent drug over time. informaticsjournals.co.inresearchgate.net |

Beyond CYP-mediated oxidation, drugs can undergo other Phase I reactions (e.g., reduction) and Phase II conjugation reactions (e.g., glucuronidation). Research indicates that medetomidine can also be a substrate for Phase II metabolism, specifically N-glucuronidation catalyzed by the enzyme UGT2B10. psu.edu

The principles of KIE are not limited to CYP enzymes. If C-H bond cleavage were a rate-limiting step in any other metabolic pathway, deuteration could similarly influence the reaction rate. While oxidation is the primary route for medetomidine, any impact of deuteration on its glucuronidation would depend on whether the site of deuterium substitution influences the enzymatic process, which is generally less likely for conjugation reactions unless it sterically hinders the conjugation site or alters electronic properties relevant to binding.

Influence of Deuterium Substitution on Cytochrome P450-Mediated Metabolism

Deuterium's Potential Influence on Ligand-Receptor Binding Kinetics

For a deuterated drug to be therapeutically viable, it must retain its affinity and selectivity for its biological target. bioscientia.de Medetomidine is a potent and selective agonist of alpha-2 adrenoceptors. helsinki.finih.gov

Comprehensive preclinical evaluation would involve comparative binding assays to determine the affinity (e.g., Ki values) of Medetomidine-d3 and its non-deuterated analog for the different subtypes of the alpha-2 adrenoceptor (α2A, α2B, α2C, α2D). abcam.com Such studies would verify that the critical pharmacodynamic properties of the molecule are preserved. Based on the established principles of deuteration, it is hypothesized that the binding affinities would be closely matched.

Table 2: Hypothetical Comparative Binding Affinities (Ki, nM) of Medetomidine vs. Medetomidine-d3 This table presents hypothetical data based on known values for medetomidine and the general expectation that deuteration has a minimal effect on receptor affinity. bioscientia.deabcam.com

| Adrenoceptor Subtype | Medetomidine (Ki, nM) abcam.com | Medetomidine-d3 (Hypothetical Ki, nM) | Expected Change |

|---|---|---|---|

| Alpha-2A | 3.89 | ~3.9 | Minimal / None |

| Alpha-2B | 7.40 | ~7.4 | Minimal / None |

| Alpha-2C | 12.3 | ~12.3 | Minimal / None |

| Alpha-2D | 0.76 | ~0.8 | Minimal / None |

Research into Modulations of Alpha-2 Adrenoceptor Interaction by Deuterium

Implications of Isotope Effects for Preclinical Pharmacological and Dispositional Research

The deliberate modification of a drug's metabolic profile through deuteration carries significant implications for preclinical research and development. iu.edumsdvetmanual.com The primary goal is often to create a molecule with a more favorable pharmacokinetic profile, which can translate into improved performance. nih.gov

These potential alterations to a drug's disposition—its absorption, distribution, metabolism, and excretion—must be thoroughly characterized in preclinical studies. iu.edumdpi.com Understanding how Medetomidine-d3 behaves differently from its parent compound is essential for interpreting pharmacological, efficacy, and toxicology studies, and for establishing a rationale for its potential advantages.

Table 3: Potential Implications of Isotope Effects on Preclinical Research Parameters for Medetomidine-d3

| Research Area | Parameter | Potential Implication of Deuteration | Rationale |

|---|---|---|---|

| Pharmacokinetics (Disposition) | Half-life (t½) | Increased | Slower metabolic clearance due to the kinetic isotope effect. wikipedia.orgresearchgate.net |

| Area Under Curve (AUC) | Increased | Greater overall drug exposure resulting from reduced clearance. princeton.edu | |

| Clearance (CL) | Decreased | The rate of drug removal from the body is reduced. researchgate.net | |

| Pharmacology | Duration of Effect | Prolonged | Sustained plasma concentrations may lead to a longer-lasting therapeutic effect. akademiliv.se |

| Toxicology | Safety Profile | Potentially Improved | Reduced formation of toxic metabolites if metabolism is shunted to a less harmful pathway. dovepress.comresearchgate.net |

Preclinical Research Models and Experimental Design Utilizing Medetomidine D3 Hydrochloride

In vitro Model Systems for Drug Disposition Research

In vitro models are fundamental in the early stages of drug discovery and development for assessing the metabolic fate and distribution of a compound. wuxiapptec.com For Medetomidine-d3 hydrochloride, these systems provide critical data on its stability and binding characteristics, which are essential for interpreting in vivo results.

Hepatic microsomes, which are subcellular fractions of the liver, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. wuxiapptec.comevotec.com Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II metabolic enzymes. wuxiapptec.com Studies using these models are crucial for determining the metabolic stability of a compound.

In a typical hepatic microsomal stability assay, the test compound, such as medetomidine (B1201911), is incubated with liver microsomes from various species (e.g., human, rat, mouse, dog) in the presence of cofactors like NADPH to initiate metabolic reactions. evotec.comnih.gov Samples are collected at different time points, and the disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). srce.hr this compound is often used as an internal standard in these assays to ensure accurate quantification of medetomidine. mdpi-res.com

Research has shown that both enantiomers of medetomidine can inhibit microsomal drug metabolism in vitro. nih.gov Specifically, studies with rat liver microsomes demonstrated inhibition of the oxidative metabolism of several model substrates. nih.gov Furthermore, N-glucuronidation, a Phase II metabolic reaction, has been identified as a significant metabolic pathway for medetomidine in humans, a process that can be studied using human liver microsomes. helsinki.fi Interestingly, this N-glucuronidation is less prominent in species like rats, mice, dogs, and monkeys. helsinki.fi

Hepatocyte incubations offer a more comprehensive view of metabolism by including both Phase I and Phase II pathways. nih.gov In these studies, cryopreserved or fresh hepatocytes are incubated with the test compound, and the metabolic profile is analyzed over time. nih.gov These assays can predict the in vivo hepatic clearance of a drug. nih.gov For medetomidine, hepatocyte studies would complement microsomal data by providing insights into the full range of its metabolic pathways.

Table 1: Example Data from a Microsomal Stability Assay for a Test Compound

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |

| Incubation Time (min) | 0, 15, 30, 45, 60 | 0, 15, 30, 45, 60 | 0, 15, 30, 45, 60 |

| t1/2 (min) | 28.8 | 7.14 | 12.0 |

| Intrinsic Clearance (μL/min/mg protein) | 48.1 | 194 | 115 |

| This table presents hypothetical data based on typical outcomes from microsomal stability assays to illustrate the type of information generated. nih.gov |

The extent to which a drug binds to plasma proteins significantly influences its distribution and availability to target tissues. msdmanuals.combioivt.com Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. msdmanuals.com this compound, as a labeled compound, is instrumental in studies determining the plasma protein binding of medetomidine.

Equilibrium dialysis is a common method used to determine the fraction of unbound drug (fu) in plasma. bioivt.com In this technique, a semi-permeable membrane separates a plasma sample containing the drug from a buffer solution. At equilibrium, the concentration of the unbound drug is the same on both sides of the membrane, allowing for the calculation of the percentage of drug bound to plasma proteins. bioivt.com The use of a labeled internal standard like this compound ensures the accuracy of the quantification of the bound and unbound drug concentrations.

In vitro tissue binding studies can also be performed using tissue homogenates to predict the volume of distribution of a drug in the body. frontiersin.org These studies, in conjunction with plasma protein binding data, provide a comprehensive picture of a drug's distribution characteristics. For instance, studies on other compounds have shown varying degrees of plasma protein binding across different species (rat, dog, human), which can influence their pharmacokinetic profiles. frontiersin.org

Table 2: Illustrative Plasma Protein Binding Data

| Species | Drug Concentration (ng/mL) | Percent Bound (%) |

| Rat | 100 | 98.7 |

| 500 | 98.4 | |

| 1000 | 98.1 | |

| Dog | 100 | 92.7 |

| 500 | 90.7 | |

| 1000 | 88.9 | |

| Human | 100 | 83.7 |

| 500 | 81.8 | |

| 1000 | 74.8 | |

| This table contains example data to demonstrate the typical results of a plasma protein binding assay across different species. frontiersin.org |

Hepatic Microsomal and Hepatocyte Incubation Studies for Metabolic Stability

In vivo Animal Models for Pharmacokinetic and Metabolic Profiling

In vivo studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole biological system. vimta.com The use of this compound as an internal standard is critical for obtaining reliable pharmacokinetic data for medetomidine in these models. mdpi-res.com

Pharmacokinetic studies are typically conducted in both rodent (e.g., rats, mice) and non-rodent (e.g., dogs, cats, horses) species to assess interspecies differences and to help predict human pharmacokinetics. fda.govcreative-biolabs.com These studies involve administering a drug via various routes (e.g., intravenous, oral, subcutaneous) and collecting blood samples at multiple time points to determine the drug's concentration-time profile. vimta.comdoi.org

For medetomidine, pharmacokinetic studies have been conducted in several species. In rats, a study investigating subcutaneous administration of medetomidine during isoflurane (B1672236) anesthesia found a target serum concentration of 14.4 ng/mL (±3.0 ng/mL). nih.govresearchgate.net A single subcutaneous dose of radiolabeled medetomidine in rats, dogs, and cats demonstrated rapid distribution and high brain penetration. nih.gov Pharmacokinetic parameters such as volume of distribution, clearance, and elimination half-life have been determined in these species. nih.gov In horses, the pharmacokinetics of medetomidine have also been characterized and compared to other α2-adrenergic agonists. nih.gov The use of this compound as an internal standard in the bioanalytical method ensures the accuracy of these pharmacokinetic measurements. mdpi-res.com

Table 3: Known Pharmacokinetic Parameters of Medetomidine in Selected Species

| Species | Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Elimination Half-life (t1/2) (hr) |

| Dog | 2.8 | 27.5 | 0.97 |

| Cat | 3.6 | 33.4 | 1.6 |

| Rat | 8.2 | 88.5 | 1.09 |

| This data is derived from a study using radiolabeled medetomidine. nih.gov |

Advanced techniques like microdialysis and preclinical imaging provide more detailed insights into the in vivo behavior of drugs. Microdialysis allows for the continuous sampling of unbound drug concentrations in the interstitial fluid of specific tissues, such as the brain, providing a direct measure of target site exposure. researchgate.net This technique can be particularly valuable for understanding the relationship between drug concentration and pharmacological effect for centrally acting drugs like medetomidine.

Preclinical imaging techniques, such as Positron Emission Tomography (PET), can be used with radiolabeled tracers to visualize and quantify the distribution of a drug in the body over time. plos.orgtiho-hannover.de While not directly involving this compound, studies using radiolabeled medetomidine or its analogues provide crucial information on its tissue distribution and target engagement. nih.gov For example, PET imaging with ¹⁸F-FDG under medetomidine anesthesia is used to study brain glucose metabolism. plos.orgnih.gov The choice of anesthetic, including medetomidine, is a critical consideration in these imaging studies as it can influence the results. plos.orgnih.gov

Pharmacokinetic Study Designs in Rodent and Non-Rodent Species (e.g., dogs, cats, horses, rats, calves)

Design Considerations and Statistical Methodologies for Deuterated Compound Studies

The use of deuterated compounds like this compound in research requires specific design and statistical considerations. The primary application of such compounds is as internal standards in quantitative bioanalysis. medchemexpress.commdpi.com The key assumption is that the deuterated standard behaves identically to the unlabeled analyte during sample preparation and analysis, thus correcting for any variability.

A critical consideration is the potential for the deuterium (B1214612) kinetic isotope effect (KIE). tandfonline.com This effect occurs when the replacement of hydrogen with deuterium alters the rate of a chemical reaction, particularly those involving the cleavage of a C-H bond in the rate-limiting step of metabolism. tandfonline.com If the deuteration is at a site of metabolism, the deuterated compound may be metabolized at a different rate than the parent compound, which could affect its suitability as an internal standard. Therefore, the position of deuterium labeling in this compound is crucial and must be in a metabolically stable position to avoid KIE.

Statistically, the analysis of data from studies using deuterated internal standards involves calculating the ratio of the analyte response to the internal standard response. This ratio is then used to construct a calibration curve and quantify the analyte concentration in unknown samples. The validation of the bioanalytical method must demonstrate the absence of significant matrix effects and isotopic interference.

Future Directions and Emerging Research Avenues for Deuterated Medetomidine Analogs

Development of Novel Deuterated Medetomidine (B1201911) Analogs for Specific Research Questions

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) can profoundly alter a molecule's metabolic fate by strengthening carbon-hydrogen bonds at sites of enzymatic attack. This "deuterium switch" can lead to improved pharmacokinetic profiles or reduced formation of toxic metabolites. nih.gov While Medetomidine-d3 is predominantly used as an internal standard for quantifying medetomidine in pharmacokinetic studies, the principles of deuteration suggest a broader potential for developing novel analogs to address specific research hypotheses. nih.govmedkoo.com

Future research is anticipated to focus on creating new deuterated versions of medetomidine where deuterium is placed at specific, metabolically vulnerable positions. The goal of such selective deuteration would be to modulate its pharmacokinetic and pharmacodynamic properties intentionally. For instance, by slowing metabolism at a key site, a novel analog could exhibit a longer half-life or altered distribution, making it a valuable tool for long-duration studies or for investigating the sustained effects of alpha-2 adrenoceptor agonism. nih.gov The development of such compounds would be guided by structure-activity relationship studies, which have been fundamental in understanding how modifications to the alpha-2 agonist structure influence receptor binding and activity. nih.gov

The primary research questions that could be addressed with novel deuterated analogs include:

Mapping Metabolic Pathways: Creating a suite of analogs, each deuterated at a different position, would allow researchers to precisely track and identify the primary sites of metabolism.

Investigating Receptor Subtype Selectivity: Altering the metabolic profile through deuteration could potentially change the concentrations of the parent drug versus its metabolites, which may have different affinities for the various alpha-2 adrenoceptor subtypes (α2A, α2B, α2C). nih.govwikipedia.org This could help in dissecting the specific physiological roles of each receptor subtype.

Enhancing In Vivo Imaging Tracers: For imaging techniques like Positron Emission Tomography (PET), deuteration can improve the metabolic stability of a radioligand, leading to clearer signals and more accurate quantification of receptor density in the brain. acs.org

Table 1: Potential Research Applications for Novel Deuterated Medetomidine Analogs

| Analog Type | Scientific Rationale | Specific Research Question Addressed | Potential Impact |

|---|---|---|---|

| Metabolically-stabilized Analog | Deuteration at known sites of cytochrome P450 oxidation. nih.gov | How does sustained activation of α2-adrenoceptors, with reduced metabolic breakdown, affect neuronal network stability over extended periods? | Development of improved agents for long-duration preclinical studies, such as longitudinal fMRI. nih.gov |

| Metabolism-Shifting Analog | Blocking a primary metabolic pathway to favor a secondary one. nih.gov | Do alternative, minor metabolites of medetomidine possess unique pharmacological activity or receptor selectivity? | Discovery of new pharmacologically active metabolites and a deeper understanding of medetomidine's overall effect profile. |

| Chirally-Pure Deuterated Analog | Synthesis of deuterated, enantiomerically pure dexmedetomidine-d(n) and levomedetomidine-d(n). unibo.itresearchgate.net | What are the precise, independent pharmacokinetic and metabolic fates of the active (dex) and inactive (levo) enantiomers? | Improved accuracy in pharmacokinetic modeling and a clearer understanding of the contribution of each enantiomer to the observed effects. |

| Deuterated PET Ligand Precursor | Incorporating deuterium to increase the metabolic stability of a future F-18 or C-11 labeled medetomidine analog. acs.org | Can a more metabolically stable PET tracer provide a more accurate map of α2-adrenoceptor density in disease models? | Enhanced diagnostic and research tools for neurology and psychiatry. |

Integration of Advanced Analytical Technologies for Enhanced Isotopic Tracing

The utility of any isotopically labeled compound is fundamentally dependent on the ability of analytical technologies to detect and quantify it with high sensitivity and specificity. Medetomidine-d3 Hydrochloride already serves as a crucial tool in this regard, primarily as an internal standard in mass spectrometry-based assays. medkoo.commedchemexpress.comcaymanchem.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for analyzing medetomidine and its deuterated analogs in biological matrices. nih.govunibo.it In these methods, Medetomidine-d3 is added to a sample (e.g., plasma) at a known concentration. frontiersin.orgmdpi.com Because it is chemically identical to the non-labeled analyte, it behaves similarly during sample extraction and ionization, but its higher mass allows the mass spectrometer to distinguish it from the target compound. This corrects for variations in sample preparation and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification. nih.govresearchgate.net Research has successfully used this approach to quantify the individual enantiomers of medetomidine, dexmedetomidine (B676) and levomedetomidine (B195856), in plasma samples from pharmacokinetic studies. unibo.itresearchgate.net

Future advancements will likely involve the integration of high-resolution mass spectrometry (HRMS) and novel ion mobility techniques.

High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely precise mass measurements, which can help in identifying unknown metabolites of medetomidine and confirming the exact location and number of deuterium atoms in newly synthesized analogs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the precise position of deuterium atoms within a molecule, which is crucial for validating the structural integrity of novel deuterated analogs. rsc.org

Isotope Ratio Mass Spectrometry (IRMS): While more complex, IRMS could be used to track very subtle changes in the isotopic composition of metabolites, providing deep insights into metabolic pathways.

Table 2: Advanced Analytical Methods for Deuterated Medetomidine Research

| Analytical Technology | Application for Deuterated Medetomidine | Key Advantage | Reference |

|---|---|---|---|

| Chiral LC-MS/MS | Separation and quantification of dexmedetomidine and levomedetomidine using racemic medetomidine-d3 as an internal standard. | Enables precise pharmacokinetic profiling of individual enantiomers, providing insight into the pharmacologically active component. | nih.govunibo.itresearchgate.net |

| UPLC-MS/MS | Rapid and sensitive quantification of medetomidine in plasma samples for pharmacokinetic studies. | High throughput and low limits of quantitation (down to 0.1 ng/mL), essential for studies with small sample volumes. | frontiersin.orgmdpi.comavma.org |

| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation of synthesized deuterated standards and identification of drug metabolites. | Provides high mass accuracy to confirm elemental composition and differentiate between molecules with very similar masses. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Confirms the specific site of deuteration within the molecular structure of a newly synthesized analog. | Provides unambiguous structural information, validating the synthetic process and ensuring isotopic purity at the correct position. | rsc.org |

Role of Deuterated Medetomidine in Systems Pharmacology and Translational Research Methodologies (Preclinical Focus)

Systems pharmacology aims to understand how drugs affect complex biological systems as a whole, rather than focusing on a single molecular target. Translational research seeks to bridge the gap between preclinical findings in animal models and clinical applications in humans. nih.gov Deuterated medetomidine analogs, particularly Medetomidine-d3, play a vital, albeit often supportive, role in these endeavors.

A key area of preclinical translational research where medetomidine is critical is in functional neuroimaging, especially functional magnetic resonance imaging (fMRI) in rodents. nih.govfrontiersin.org To obtain reliable fMRI data, the animal must remain sedated but physiologically stable for extended periods. Medetomidine, often in combination with a low dose of isoflurane (B1672236), has become a preferred anesthetic regimen because it provides stable sedation while preserving robust brain activity and functional connectivity networks. nih.govfrontiersin.orgnih.gov

The reliability of these sophisticated preclinical fMRI studies depends on maintaining consistent plasma concentrations of the anesthetic. This is where the precise pharmacokinetic data, obtained from studies using Medetomidine-d3 as an internal standard, becomes indispensable. By understanding exactly how medetomidine is absorbed, distributed, and eliminated, researchers can design more stable and reproducible anesthesia protocols, leading to higher quality translational data. nih.govresearchgate.net

The future role for deuterated medetomidine in this area includes:

Refining Animal Models: Using novel, metabolically-stabilized deuterated analogs as the primary anesthetic could potentially create even more stable and longer-lasting physiological states for advanced imaging studies.

Multi-Modal Imaging: In combined PET/fMRI studies, understanding and controlling the pharmacology is crucial. nih.gov Deuterated standards are essential for the pharmacokinetic analysis that underpins the interpretation of PET tracer kinetics, ensuring that observed changes are due to the biological question under study and not anesthetic variability.

Metabolomic Studies: Isotope tracing is a foundational technique in metabolomics. nih.govbiorxiv.org While not yet widely reported for medetomidine, future studies could use heavily labeled (e.g., 13C, 15N, 2H) medetomidine analogs to trace the drug's metabolic fate and its impact on endogenous metabolic networks throughout the body, providing a true systems-level view of its effects.

Table 3: Contribution of Deuterated Medetomidine to Preclinical Research

| Preclinical Methodology | Role of Medetomidine | Contribution of Deuterated Analog (Medetomidine-d3) | Translational Goal |

|---|---|---|---|

| Rodent Functional MRI (fMRI) | Provides stable, long-lasting sedation necessary for acquiring high-quality resting-state and task-based fMRI data. nih.govfrontiersin.org | Enables precise pharmacokinetic studies to optimize anesthetic infusion protocols, ensuring reproducibility and stability. nih.govunibo.it | To map brain networks and study disease pathology (e.g., stroke, neurodegeneration) in animal models that can be compared to human data. frontiersin.orgresearchgate.net |

| Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling | Serves as the model compound for understanding α2-adrenoceptor agonist effects. nih.gov | Acts as the gold-standard internal standard for highly accurate quantification of medetomidine in plasma, which is essential for building reliable PK/PD models. researchgate.netmdpi.com | To predict drug behavior and effect in different species, ultimately informing potential human applications. |

| Combined PET/fMRI Imaging | Used as a component of the anesthetic regimen to maintain physiological stability during complex, multi-modal imaging sessions. nih.gov | Ensures accurate pharmacokinetic measurements, which are critical for correctly interpreting PET tracer kinetics that can be influenced by anesthesia. nih.gov | To simultaneously study molecular events (e.g., receptor occupancy) with PET and whole-brain network effects with fMRI. |

| Metabolomics | Acts as a pharmacological probe to perturb neurotransmitter and metabolic systems. | Can be used as a tracer (if heavily labeled) to follow metabolic pathways or as a standard to quantify changes in endogenous metabolites. nih.govbiorxiv.org | To understand the system-wide metabolic impact of α2-adrenoceptor activation and identify novel biomarkers. |

Q & A

Basic Research Questions

Q. How should experimental protocols for handling Medetomidine-d3 Hydrochloride be designed to ensure safety and reproducibility in α2-adrenergic receptor studies?

- Methodological Answer :

- Safety Protocols : Follow institutional SOPs for handling deuterated compounds, including wearing PPE (gloves, lab coats, protective eyewear) and conducting experiments in fume hoods or gloveboxes to minimize inhalation/contact risks .

- Reproducibility : Standardize storage conditions (e.g., -20°C in airtight containers) to prevent isotopic exchange or degradation. Validate compound purity (>98%) via HPLC or LC-MS before use .

- Dosage Calibration : Use deuterium-specific quantification methods (e.g., mass spectrometry) to account for isotopic mass differences in pharmacokinetic studies .

Q. What analytical techniques are recommended for validating the isotopic integrity of this compound in receptor-binding assays?

- Methodological Answer :

- Mass Spectrometry (MS) : Employ high-resolution MS to confirm deuterium retention at the labeled positions (e.g., methyl-d3 group) and rule out hydrogen-deuterium exchange during experiments .

- Nuclear Magnetic Resonance (NMR) : Use ²H-NMR to monitor isotopic enrichment and verify structural integrity .

- Chromatographic Validation : Pair HPLC with UV/fluorescence detection to assess purity and stability under experimental conditions (e.g., buffer pH, temperature) .

Advanced Research Questions

Q. How can researchers resolve contradictions in α2-adrenergic receptor binding data when using this compound versus non-deuterated analogs?

- Methodological Answer :

- Control Experiments : Compare binding kinetics (e.g., Ki, EC50) of Medetomidine-d3 and non-deuterated forms under identical conditions (pH, temperature, receptor preparation methods) to isolate isotopic effects .

- Isotope Effect Analysis : Quantify kinetic isotope effects (KIE) using radioligand displacement assays (e.g., [³H]-clonidine binding) to determine if deuteriation alters receptor affinity or signaling efficiency .

- Data Normalization : Account for batch-to-batch variability in deuterated compound purity by normalizing results to internal standards (e.g., deuterated internal controls) .

Q. What experimental strategies are optimal for studying the metabolic stability of this compound in vivo?

- Methodological Answer :

- Isotopic Tracing : Use tandem MS (MS/MS) to track deuterium retention in plasma/tissue samples, identifying metabolic hotspots where deuteration may reduce or enhance stability .

- Enzyme Inhibition Assays : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess whether deuteriation alters metabolic pathways .

- Pharmacokinetic Modeling : Integrate deuterium-specific parameters (e.g., isotopic half-life) into compartmental models to refine dose-response relationships .

Q. How should researchers address discrepancies in α2A vs. α2C receptor subtype selectivity observed with this compound?

- Methodological Answer :

- Subtype-Specific Assays : Use transfected cell lines expressing individual receptor subtypes (α2A, α2C) to isolate binding and signaling responses, minimizing cross-talk .

- Molecular Dynamics Simulations : Model deuterium’s impact on ligand-receptor interactions (e.g., hydrogen bonding, steric effects) to explain selectivity variations .

- Replication : Validate findings across multiple experimental systems (e.g., primary neurons, recombinant receptors) to distinguish artifact from biological relevance .

Data Analysis & Quality Control

Q. What statistical approaches are recommended for interpreting dose-response data in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal dose-response curves (e.g., Hill equation) using software like GraphPad Prism, reporting Hill coefficients and confidence intervals .

- Outlier Detection : Apply Grubbs’ test or robust regression to identify and exclude data points skewed by isotopic variability or contamination .

- Meta-Analysis : Aggregate results from independent replicates or published studies to assess reproducibility, especially for subtle isotopic effects .

Safety & Compliance

Q. What waste disposal protocols are required for this compound in compliance with environmental regulations?

- Methodological Answer :

- Segregation : Separate deuterated waste from non-deuterated materials to avoid cross-contamination .

- Neutralization : Treat acidic/basic residues (e.g., hydrochloride salts) with appropriate buffers before disposal .

- Third-Party Processing : Contract licensed hazardous waste handlers for incineration or chemical degradation, ensuring adherence to local regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.